molecular formula C18H18ClNO2 B5186873 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

Cat. No. B5186873
M. Wt: 315.8 g/mol
InChI Key: CTCZZWWVOBJKLS-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide, also known as CMAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMAP belongs to the class of acrylamides and is a small molecule that has a molecular weight of 341.83 g/mol. In

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is not fully understood, but it is believed to act by inhibiting the activity of several enzymes and pathways involved in inflammation and cancer. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has also been reported to reduce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide in lab experiments is its ability to inhibit the activity of multiple enzymes and pathways involved in inflammation and cancer. This makes it a potentially useful compound for the development of new therapies for these diseases. However, one of the limitations of using 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. One potential direction is the development of new formulations of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide that improve its solubility and bioavailability. Another direction is the investigation of the potential use of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide involves the reaction of 4-chloroacetophenone with 4-methoxyphenylacetic acid to form 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide. The synthesis of 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been reported in several scientific journals, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide has been reported to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-22-17-9-4-15(5-10-17)12-13-20-18(21)11-6-14-2-7-16(19)8-3-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZZWWVOBJKLS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.